4-(tert-butyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-13(2)16(12-22-19-10-11-20-22)21-17(23)14-6-8-15(9-7-14)18(3,4)5/h6-11,13,16H,12H2,1-5H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUICISPNFKOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(tert-butyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a triazole derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Chemical Formula : C_{17}H_{26}N_{4}O
- Molecular Weight : 302.42 g/mol
Biological Activity Overview
Research indicates that triazole derivatives, including the compound , exhibit a variety of biological activities:
-
Anticancer Activity :
- Triazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- A study demonstrated that related triazole compounds exhibit significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values in the micromolar range .
-
Antimicrobial Properties :
- Triazole compounds often display broad-spectrum antimicrobial activity. Research shows that certain triazoles can inhibit the growth of bacteria and fungi effectively.
- The compound under study has shown promising results against various strains of bacteria and fungi, suggesting potential applications in treating infections .
-
Mechanisms of Action :
- The biological activity of triazoles is often attributed to their ability to interact with specific enzymes or receptors involved in cell growth and proliferation.
- For instance, some studies highlight that triazoles can act as inhibitors of enzymes like CYP450, which are crucial for steroid synthesis in cancer cells .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of triazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 0.5 µM to 10 µM against MCF-7 cells. The mechanism was identified as apoptosis induction through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of various triazoles, including the target compound. It was found that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests its potential as an antibacterial agent in clinical settings .
Data Tables
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the prominent applications of this compound is in the development of anticancer agents. Studies have indicated that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, research has shown that certain triazole derivatives can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .
Mechanism of Action
The mechanism through which these compounds exert their effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. For example, triazole derivatives have been found to inhibit lysosomal phospholipase A2, which is implicated in drug-induced phospholipidosis . This inhibition can lead to apoptosis in cancer cells, making these compounds valuable in anticancer drug discovery.
Data Table: Anticancer Activity of Triazole Derivatives
Agricultural Applications
Fungicidal Properties
In agricultural research, 4-(tert-butyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide has been evaluated for its fungicidal properties. Triazole compounds are known for their ability to inhibit fungal sterol biosynthesis, thereby preventing fungal growth. Research indicates that certain triazole derivatives can effectively control fungal pathogens in crops, offering a potential alternative to traditional fungicides .
Case Study: Efficacy Against Fungal Pathogens
A study demonstrated that a series of triazole derivatives showed high efficacy against common agricultural fungal pathogens such as Fusarium and Aspergillus species. The application of these compounds resulted in significant reductions in fungal biomass and spore production compared to untreated controls .
Material Science
Polymer Additives
In material science, the incorporation of this compound into polymer matrices has been explored for enhancing material properties. The presence of triazole groups can improve thermal stability and mechanical properties of polymers .
Data Table: Properties of Polymer Composites
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of 4-(tert-butyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide with two analogs from the evidence:
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(tert-butyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis involves multi-step reactions:
- Step 1 : Amide coupling between 4-(tert-butyl)benzoic acid and a suitably functionalized amine precursor using coupling agents like EDC/HOBt in DMF at 0–25°C.
- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. Optimize by using Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) in THF/H₂O (3:1) at 60°C for 6–12 hours.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol.
Key optimization parameters include solvent choice, catalyst loading, and reaction time. Monitor via TLC (Rf ~0.3 in EtOAc/hexane) .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to resolve tert-butyl (δ ~1.3 ppm), triazole (δ ~7.8–8.1 ppm), and benzamide (δ ~7.4–7.9 ppm) signals.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., C₂₁H₂₈N₄O calculated m/z: 376.2265).
- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in EtOH), analyze to resolve stereochemical ambiguities .
Advanced Research Questions
Q. How can researchers design kinetic assays to elucidate the compound’s mechanism of enzyme inhibition?
- Methodological Answer :
- Enzyme Selection : Target enzymes with known triazole sensitivity (e.g., kinases, cytochrome P450).
- Assay Setup : Use a continuous spectrophotometric assay (e.g., NADH depletion at 340 nm) with varying substrate concentrations.
- Data Analysis : Apply Michaelis-Menten kinetics to determine inhibition type (competitive/uncompetitive). Include positive controls (e.g., staurosporine for kinases) and validate with Lineweaver-Burk plots.
- Orthogonal Validation : Surface plasmon resonance (SPR) to measure binding affinity (KD) .
Q. What experimental strategies resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer :
- Standardization : Replicate assays under uniform conditions (pH 7.4, 37°C, matched cell lines).
- Dose-Response Curves : Test across a broad concentration range (e.g., 1 nM–100 µM) to identify IC₅₀ discrepancies.
- Orthogonal Assays : Compare fluorescence-based assays with radiometric or HPLC-MS methods to rule out interference from compound autofluorescence.
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess inter-study variability .
Q. How to conduct a structure-activity relationship (SAR) study focusing on the triazole and tert-butyl moieties?
- Methodological Answer :
- Analog Synthesis : Replace tert-butyl with smaller (methyl) or bulkier (adamantyl) groups. Modify triazole substituents (e.g., 1,2,3-triazole vs. 1,2,4-triazole).
- Bioactivity Testing : Screen analogs in enzyme inhibition or cytotoxicity assays (e.g., MTT assay for cancer cell lines).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses with target proteins. Correlate substituent bulk/logP with activity trends .
Q. What factors influence the compound’s stability under physiological conditions, and how are degradation products characterized?
- Methodological Answer :
- Stability Studies : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at 0, 24, 48, and 72 hours.
- Degradation Analysis : Use HPLC-MS to identify byproducts (e.g., hydrolyzed benzamide or triazole ring-opened derivatives).
- Storage Optimization : Store lyophilized powder under argon at –20°C to minimize hydrolysis .
Notes
- Methodological Rigor : Emphasized reproducibility, orthogonal validation, and statistical analysis to address academic research needs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
